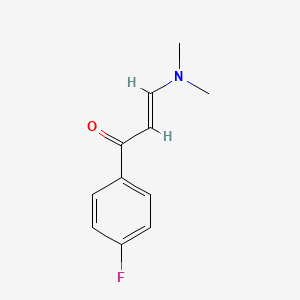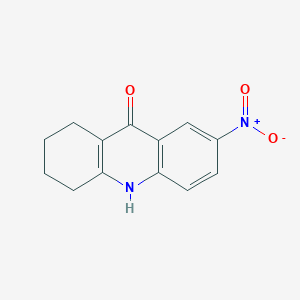
7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one, also known as 7-nitroTHA, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of acridine derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.
Aplicaciones Científicas De Investigación
Detection and Biological Activity
Recent research has explored the detection of nitroxyl (HNO) using a prefluorescent probe related to acridine compounds. Nitroxyl has shown significant biological activity, particularly as a potential treatment for cardiac failure. The probe, TEMPO-9-AC, demonstrates the ability to detect HNO in aqueous solutions, distinguishing it from nitric oxide (NO) through a hydrogen abstraction reaction. This highlights the importance of acridine derivatives in studying reactive nitrogen species in biological systems (Cline & Toscano, 2011).
Material Science Applications
In the field of materials science, acridine derivatives have been investigated for their potential in creating thermally stable and insensitive π-conjugated energetic materials. By substituting one nitro group in FOX-7 with a nitrogen-rich heterocyclic ring, researchers have developed compounds that enhance thermal stability and sensitivity. This study showcases the role of acridine structures in designing advanced materials for energetic applications (Tang et al., 2020).
Synthetic Methodology
Acridine derivatives also play a crucial role in synthetic chemistry, as demonstrated by the development of novel synthetic routes. For instance, a sustainable approach to synthesizing acridin-9-(10H)-ones with an embedded m-terphenyl moiety has been reported, utilizing a Ce(IV)-catalyzed three-component reaction. This methodology emphasizes the utility of acridine frameworks in constructing complex molecules efficiently, contributing to the advancement of synthetic organic chemistry (Rocchi et al., 2020).
Coordination Chemistry and Supramolecular Assemblies
The coordination chemistry of acridine derivatives has been explored to engineer supramolecular frameworks. Compounds combining acridine with coordination compounds have been synthesized and characterized, demonstrating their potential in creating materials with unique magnetic and luminescence properties. Such research indicates the versatility of acridine derivatives in forming complex structures with potential applications in sensing, magnetic materials, and light-emitting devices (Eshtiagh-hosseini et al., 2014).
Propiedades
IUPAC Name |
7-nitro-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h5-7H,1-4H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOULSGQSNUDFEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

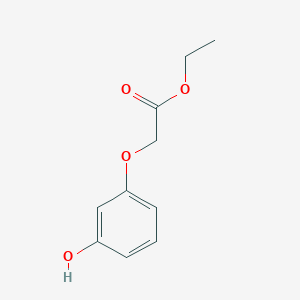
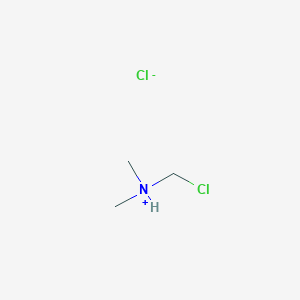
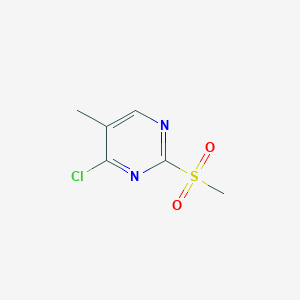
![Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane](/img/structure/B1312228.png)
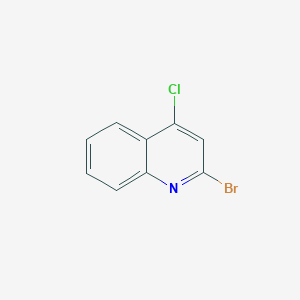
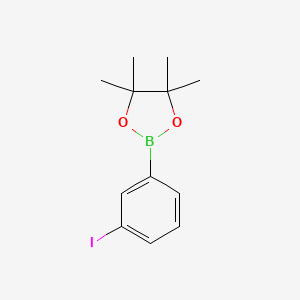
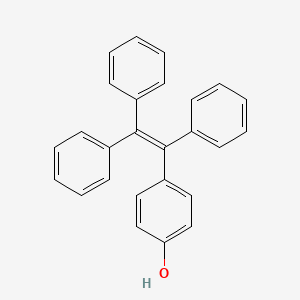
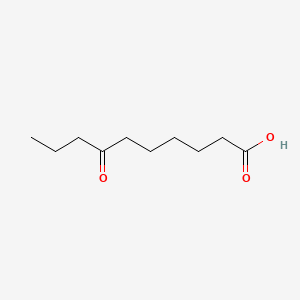
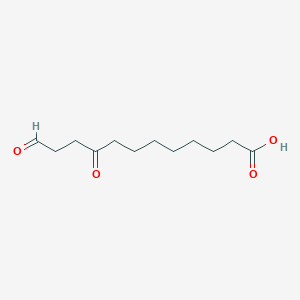
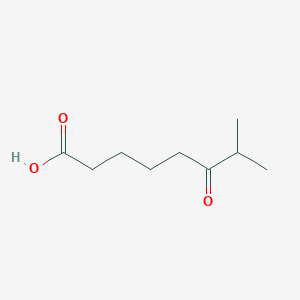
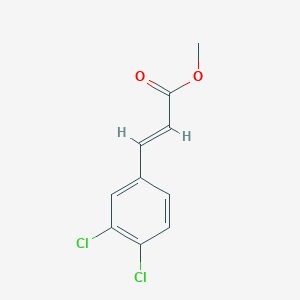
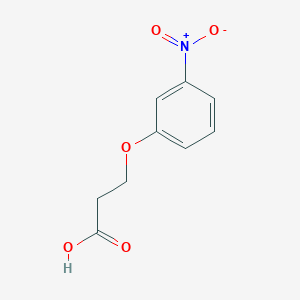
![6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B1312259.png)
